
(Piperidin-4-yloxy)-acetic acid methyl ester
Overview
Description
(Piperidin-4-yloxy)-acetic acid methyl ester is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Piperidin-4-yloxy)-acetic acid methyl ester typically involves the reaction of piperidine with acetic acid derivatives. One common method is the esterification of piperidin-4-yloxy-acetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Reaction Type | Conditions | Products | References |
---|---|---|---|
Acidic Hydrolysis | HCl (aq.), ethanol, 20–25°C | (Piperidin-4-yloxy)-acetic acid | |
Basic Hydrolysis | NaOH (aq.), reflux | Sodium salt of (piperidin-4-yloxy)-acetate |
In industrial settings, continuous flow reactors optimize yield and purity during hydrolysis.
Nucleophilic Substitution
The piperidine nitrogen participates in alkylation and acylation reactions.
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
textThis compound + CH₃I → N-Methylated derivative
Conditions : K₃PO₄·3H₂O, ethyl acetate, 20–25°C .
Acylation
Forms amides when treated with acyl chlorides (e.g., 4-cyanobenzoyl chloride):
textThis compound + RCOCl → N-Acylated derivative
Conditions : Triethylamine, DMF, room temperature .
Transesterification
The methyl ester group undergoes exchange with other alcohols:
Reagent | Conditions | Product | Yield |
---|---|---|---|
Ethanol | H₂SO₄ catalyst, 50°C | (Piperidin-4-yloxy)-acetic acid ethyl ester | 95% |
tert-Butanol | Acidic ion-exchange resin | tert-Butyl ester derivative | 88% |
This reaction is critical for modifying solubility and bioavailability in drug formulations .
Hydroxylamine Reactions
Reacts with hydroxylamine to form hydroxamic acids, enhancing metal-chelating properties:
textThis compound + NH₂OH·HCl → Hydroxamic acid derivative
Conditions : Triethylamine, ethanol, 20–25°C .
Oxidation and Reduction
-
Oxidation : The piperidine ring undergoes oxidation with KMnO₄ to form N-oxides.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces ester groups to alcohols, though this is less common due to competing ring saturation.
Comparative Reactivity with Analogues
Compound | Key Functional Groups | Reactivity Differences |
---|---|---|
Piperidine-4-carboxylic acid | Carboxylic acid | Higher acidity; forms salts readily |
Piperidine-4-amine | Amine | Preferential participation in Schiff base formation |
The ester group in this compound enhances electrophilicity compared to carboxylic acid derivatives.
Mechanistic Insights
Scientific Research Applications
(Piperidin-4-yloxy)-acetic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including potential drugs for treating neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (Piperidin-4-yloxy)-acetic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to (Piperidin-4-yloxy)-acetic acid methyl ester but without the ester group.
Piperidinone: Contains a ketone group instead of an ester group.
Piperazine: A similar heterocyclic compound with two nitrogen atoms.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and in various research applications.
Biological Activity
(Piperidin-4-yloxy)-acetic acid methyl ester (PAME) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on current research findings.
Chemical Structure and Properties
PAME is classified as a piperidine derivative, characterized by its unique structure that includes a piperidine ring and an acetic acid methyl ester functional group. Its molecular formula is with a molecular weight of 171.21 g/mol. The structural attributes of PAME contribute to its reactivity and biological activity, making it a valuable compound in drug design and synthesis.
The biological activity of PAME primarily involves its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator, modulating enzymatic activities and influencing various signaling pathways. This modulation can have significant implications for metabolic processes and therapeutic interventions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of PAME, particularly in its ability to induce apoptosis in cancer cell lines. The compound has shown promising results in reducing cell viability in various cancer models:
- IC50 Values : In vitro studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency against cancer cells.
- Tumor Regression : Animal studies demonstrated significant tumor regression in mice treated with PAME compared to control groups .
Table 1: IC50 Values for Cancer Cell Lines
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 (Breast Cancer) | 4.5 |
U-937 (Leukemia) | 2.0 |
HeLa (Cervical Cancer) | 3.5 |
Neurochemical Effects
PAME has been investigated for its role in neurochemistry, particularly concerning neurotransmitter systems. It serves as an important intermediate in the synthesis of drugs targeting neurological disorders, potentially aiding in the treatment of conditions such as depression and anxiety .
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study evaluated the effects of PAME on various cancer cell lines, revealing that it induced apoptosis through caspase activation pathways. Flow cytometry analysis indicated that PAME treatment resulted in increased caspase-3 activity, leading to programmed cell death in MCF-7 cells . -
Neuropharmacological Research :
In neuropharmacological studies, PAME was shown to influence neurotransmitter release and receptor activity, contributing to its potential therapeutic effects on mood disorders . -
Biochemical Assays :
PAME has been utilized in biochemical assays to assess the efficacy of new drug candidates, providing insights into their pharmacological properties. Its role as an enzyme inhibitor has been crucial for developing therapies targeting specific biochemical pathways .
Applications
PAME's versatility extends across various fields:
- Pharmaceutical Development : It serves as a key intermediate in synthesizing analgesics and anti-inflammatory drugs.
- Research Applications : Used extensively in biochemical assays and organic synthesis, facilitating the development of complex molecules.
- Material Science : Investigated for creating novel materials with enhanced properties .
Q & A
Basic Research Questions
Q. Q1. What are the common synthetic routes for preparing (Piperidin-4-yloxy)-acetic acid methyl ester, and how can reaction efficiency be monitored?
Methodological Answer: The synthesis typically involves esterification or acylation of piperidine derivatives. For example:
- Acylation of Piperidine : Reacting 4-hydroxypiperidine with methyl bromoacetate under basic conditions (e.g., potassium carbonate in DMF) .
- Esterification : Using coupling agents like DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid precursor before methyl ester formation .
Monitoring : Track reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) or HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .
Q. Q2. What purification techniques are recommended for isolating high-purity this compound?
Methodological Answer:
- Column Chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane to ethyl acetate) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
- HPLC Purification : Employ reversed-phase columns (e.g., Purospher® STAR RP-18, 5 µm) under isocratic conditions (acetonitrile:water = 70:30) for analytical-scale purification .
Q. Q3. How can structural characterization be performed to confirm the ester’s identity?
Methodological Answer:
- NMR : ¹H NMR (CDCl₃) for piperidine protons (δ 1.5–3.0 ppm) and ester methyl group (δ 3.7 ppm) .
- FTIR : Confirm ester C=O stretch (~1740 cm⁻¹) and ether C-O-C (1100–1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns; compare with NIST reference data .
Advanced Research Questions
Q. Q4. How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine oxygen .
- Base Optimization : Use tertiary amines (e.g., triethylamine) to avoid side reactions like ester hydrolysis .
- Temperature Control : Maintain 0–5°C during acylation to suppress diketopiperazine formation .
Q. Q5. What analytical strategies resolve contradictions in reported melting points or spectral data for this compound?
Methodological Answer:
- Cross-Validation : Compare melting points (reported range: 85–90°C) with DSC (differential scanning calorimetry) data .
- GC-MS vs. HPLC : Discrepancies in purity assessments may arise from column choice (e.g., SP™-2560 for GC vs. C18 for HPLC) .
- Crystallography : Single-crystal X-ray diffraction (e.g., using APEX2 software) provides definitive structural confirmation .
Q. Q6. How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 2–9) via HPLC. Esters degrade fastest at pH >7 due to alkaline hydrolysis .
- Thermal Stability : Use TGA (thermogravimetric analysis) to assess decomposition above 150°C .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the piperidine ring .
Q. Q7. What computational methods support mechanistic studies of its reactivity in medicinal chemistry applications?
Methodological Answer:
- DFT Calculations : Model nucleophilic substitution at the ester group using Gaussian09 with B3LYP/6-31G(d) basis set .
- Docking Studies : Investigate binding interactions with target enzymes (e.g., acetylcholinesterase) using AutoDock Vina .
- MD Simulations : Assess conformational flexibility of the piperidine ring in aqueous solutions (GROMACS, CHARMM force field) .
Properties
IUPAC Name |
methyl 2-piperidin-4-yloxyacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-8(10)6-12-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATHKCABRBMPLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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